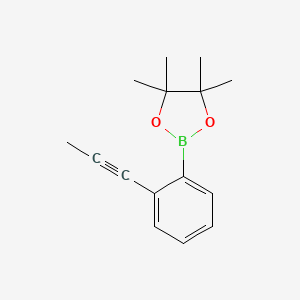

4,4,5,5-Tetramethyl-2-(2-prop-1-ynylphenyl)-1,3,2-dioxaborolane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,4,5,5-Tetramethyl-2-(2-prop-1-ynylphenyl)-1,3,2-dioxaborolane, also known as TMB, is a boron-containing compound that has gained significant attention in the field of organic chemistry due to its unique properties. TMB is widely used as a reagent in various organic transformations and has shown promising results in scientific research applications.

Wissenschaftliche Forschungsanwendungen

1. Synthesis of Boron-Containing Stilbene Derivatives

A novel series of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives have been synthesized. These derivatives are used to create boron-capped polyenes, which have potential as new materials for Liquid Crystal Display (LCD) technology. They also show promise in the therapeutic treatment of Neurodegenerative diseases (Das et al., 2015).

2. Palladium-Catalyzed Silaboration of Allenes

This compound has been utilized in a palladium-catalyzed silaboration process. This method is highly regio- and stereoselective, producing various 2-silylallylboronates. This chemistry is applied in the synthesis of homoallylic alcohols, showcasing the compound's versatility in organic synthesis (Chang et al., 2005).

3. Synthesis of Silicon-Based Drugs and Odorants

This compound acts as a building block for biologically active 5,8-disila-5,6,7,8-tetrahydronaphthalene derivatives. It has been employed in synthesizing the retinoid agonist disila-bexarotene, demonstrating its application in drug synthesis (Büttner et al., 2007).

4. Molecular Structure Analysis

The molecular structure of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane has been determined, providing insights into its interactions at the molecular level. This understanding is crucial for designing new compounds with specific properties (Coombs et al., 2006).

5. Preparation in Continuous Flow

A scalable process for preparing this compound via continuous flow has been developed. This method addresses issues associated with typical batch processes, showcasing its potential for large-scale production (Fandrick et al., 2012).

6. Synthesis of Ortho-modified Derivatives

The synthesis of ortho-modified derivatives of this compound has been described. These derivatives show inhibitory activity against serine proteases, demonstrating potential in medicinal chemistry (Spencer et al., 2002).

7. Lipogenic Inhibitors Development

This compound has been used in synthesizing boron-containing stilbene derivatives that inhibit lipogenesis and cholesterol biosynthesis in hepatocytes. This points to its potential as a lead for lipid-lowering drugs (Das et al., 2011).

8. Application in H2O2 Detection in Cells

A 4-substituted pyrene derivative of this compound has been developed, showing sensitivity and selectivity for hydrogen peroxide (H2O2). This application is significant for detecting H2O2 in living cells, indicating its potential in biological and chemical sensing (Nie et al., 2020).

Eigenschaften

IUPAC Name |

4,4,5,5-tetramethyl-2-(2-prop-1-ynylphenyl)-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BO2/c1-6-9-12-10-7-8-11-13(12)16-17-14(2,3)15(4,5)18-16/h7-8,10-11H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZIUWDLNXGBRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C#CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4,7,8-Trimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2980983.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2980984.png)

![(4-Methoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2980989.png)

![3-(3,4-dimethylphenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2980990.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2980994.png)

![N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-4-pyrazol-1-ylbenzenesulfonamide](/img/structure/B2980997.png)

![Ethyl 2-[2-[5-phenyl-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate](/img/structure/B2980999.png)

![2-{[4-(tert-butyl)benzyl]sulfanyl}-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine](/img/structure/B2981000.png)